molecular formula C8H8F3NO4S2 B1328676 Ethyl 2-methylsulfonyl-4-trifluoromethyl-1,3-thiazole-5-carboxylate CAS No. 1000339-78-5

Ethyl 2-methylsulfonyl-4-trifluoromethyl-1,3-thiazole-5-carboxylate

Cat. No. B1328676
M. Wt: 303.3 g/mol
InChI Key: NWECTZZKNWFTHO-UHFFFAOYSA-N
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Description

Ethyl 2-methylsulfonyl-4-trifluoromethyl-1,3-thiazole-5-carboxylate is a compound that appears to be related to various research areas, including the synthesis of complex molecules and the study of their physicochemical properties. Although the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that can include cyclization and domino reactions. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involves cyclization of thioamide with 2-chloroacetoacetate, yielding a process efficiency above 60% . Similarly, a library of trans-ethyl 5-aroyl-4-aryl-2-((arylsulfonyl)methyl)-4,5-dihydrofuran-3-carboxylates was synthesized through a domino reaction involving the generation of C-O, C-C, and C=C bonds . These methods could potentially be adapted for the synthesis of Ethyl 2-methylsulfonyl-4-trifluoromethyl-1,3-thiazole-5-carboxylate.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the structure of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate was established by IR, ^1H NMR, and MS spectra . These techniques are crucial for confirming the identity and purity of synthesized compounds and could be applied to Ethyl 2-methylsulfonyl-4-trifluoromethyl-1,3-thiazole-5-carboxylate.

Chemical Reactions Analysis

The chemical reactivity of similar sulfonyl-containing compounds has been explored, particularly in the context of complex formation. Ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates have been shown to form complexes with metal ions such as Cu(II), Co(II), and Ni(II) . This suggests that Ethyl 2-methylsulfonyl-4-trifluoromethyl-1,3-thiazole-5-carboxylate may also have the potential to form complexes with various metals, which could be of interest in coordination chemistry and materials science.

Physical and Chemical Properties Analysis

The physicochemical properties of related compounds, such as solubility and chemical stability, have been studied. The solubility products of the metal complexes formed with the ligands were determined, which is important for understanding the behavior of these compounds in different environments . Additionally, the interaction of ionic liquids with water and the solvation of zinc ions were investigated using FTIR and Raman spectroscopy, which provides insights into the solvation and coordination environment of metal ions . These studies are relevant for predicting the behavior of Ethyl 2-methylsulfonyl-4-trifluoromethyl-1,3-thiazole-5-carboxylate in various solvents and its potential interactions with metal ions.

Scientific Research Applications

Synthesis and Chemical Transformations

Ethyl 2-methylsulfonyl-4-trifluoromethyl-1,3-thiazole-5-carboxylate is extensively used in chemical synthesis. For example, it has been employed in one-pot syntheses of functionalized ethyl 1,3-thiazole-5-carboxylates, demonstrating its utility in creating diverse chemical structures (Yavari et al., 2009). Similarly, its derivatives have been used in the synthesis of various compounds, showcasing its versatility as a precursor (Boy & Guernon, 2005).

Structural and Spectroscopic Analysis

Research has also focused on the structural and spectroscopic analysis of ethyl 2-methylsulfonyl-4-trifluoromethyl-1,3-thiazole-5-carboxylate derivatives. These studies provide insights into their molecular structure and properties, which are critical for further applications in various fields of chemistry (Lynch & Mcclenaghan, 2004).

Novel Applications and Material Science

In the realm of material science and novel applications, derivatives of this compound have been explored for their potential in creating new materials and technologies. For instance, its use in the synthesis of novel 2-amino-1,3-thiazole-5-carboxylates via ultrasonic and thermally mediated aminolysis highlights its potential in advanced material synthesis (Baker & Williams, 2003).

Corrosion Inhibition

Additionally, some derivatives of ethyl 2-methylsulfonyl-4-trifluoromethyl-1,3-thiazole-5-carboxylate have shown effectiveness as corrosion inhibitors. This suggests its potential application in industrial processes to protect metals from corrosion, which is a significant issue in various industries (Raviprabha & Bhat, 2019).

properties

IUPAC Name

ethyl 2-methylsulfonyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO4S2/c1-3-16-6(13)4-5(8(9,10)11)12-7(17-4)18(2,14)15/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWECTZZKNWFTHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)S(=O)(=O)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methylsulfonyl-4-trifluoromethyl-1,3-thiazole-5-carboxylate

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